
N-(Quinolin-8-yl)cyclohex-1-enecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Quinolin-8-yl)cyclohex-1-enecarboxamide is a chemical compound with the molecular formula C16H16N2O It is characterized by the presence of a quinoline moiety attached to a cyclohexene ring via a carboxamide linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Quinolin-8-yl)cyclohex-1-enecarboxamide typically involves the reaction of 8-aminoquinoline with cyclohex-1-enecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane (DCM) at low temperatures (0°C) to control the reaction rate and prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: N-(Quinolin-8-yl)cyclohex-1-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The quinoline moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: N-(Quinolin-8-yl)cyclohexanecarboxamide.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
N-(Quinolin-8-yl)cyclohex-1-enecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the quinoline moiety.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of N-(Quinolin-8-yl)cyclohex-1-enecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of microorganisms. Additionally, the compound can bind to metal ions, forming complexes that can inhibit enzymatic activity .
相似化合物的比较
- N-(Quinolin-8-yl)acrylamide
- N-(Quinolin-8-yl)methacrylamide
- N-(Quinolin-8-yl)cyclopent-1-enecarboxamide
Comparison: N-(Quinolin-8-yl)cyclohex-1-enecarboxamide is unique due to the presence of the cyclohexene ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
属性
分子式 |
C16H16N2O |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
N-quinolin-8-ylcyclohexene-1-carboxamide |
InChI |
InChI=1S/C16H16N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h4-6,8-11H,1-3,7H2,(H,18,19) |
InChI 键 |
SMANHDUJAADOQG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=CC1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


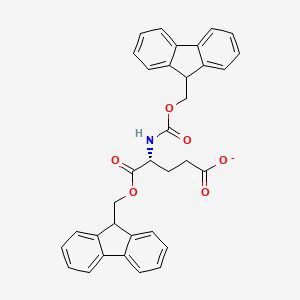
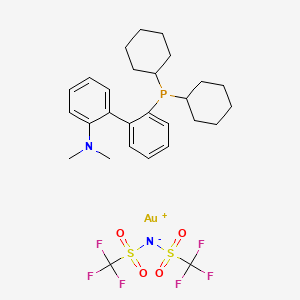
![N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116867.png)

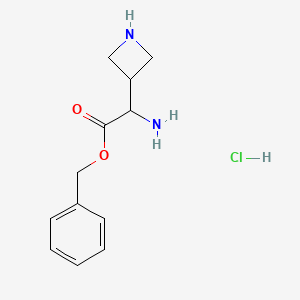
![3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B14116878.png)
![Ethanone, 1-[4-(1-heptynyl)phenyl]-](/img/structure/B14116879.png)
![3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid](/img/structure/B14116886.png)
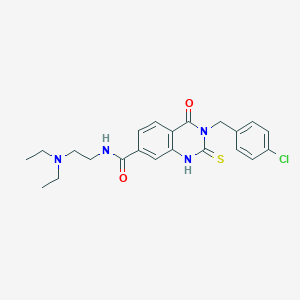
![2-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14116900.png)
![3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)
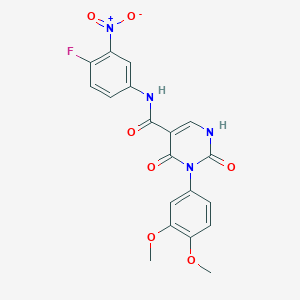
![CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)](/img/structure/B14116921.png)
![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
